N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a piperazine ring and a benzodioxine moiety, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride and an appropriate catalyst.
Coupling with Phenyl and Benzodioxine Moieties: The final coupling step involves the reaction of the piperazine derivative with a phenyl group and a benzodioxine moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves several molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Anti-inflammatory Pathways: It modulates the immune response by inhibiting the production of pro-inflammatory cytokines and activating anti-inflammatory pathways.
Neuroprotection: The compound has been shown to protect against neurotoxicity induced by aluminum chloride, possibly through antioxidant mechanisms.
Comparison with Similar Compounds
N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other piperazine derivatives:
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-N’-(2-thienylcarbonyl)thiourea: Similar in structure but contains a thiourea group.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Contains a carbamic acid ester group and has been studied for its neuroprotective effects.
Properties
Molecular Formula |
C27H27N3O4 |
---|---|
Molecular Weight |
457.5g/mol |
IUPAC Name |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C27H27N3O4/c1-19-4-2-3-5-23(19)27(32)30-14-12-29(13-15-30)22-9-7-21(8-10-22)28-26(31)20-6-11-24-25(18-20)34-17-16-33-24/h2-11,18H,12-17H2,1H3,(H,28,31) |
InChI Key |
GAQCDLRIDBQOQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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